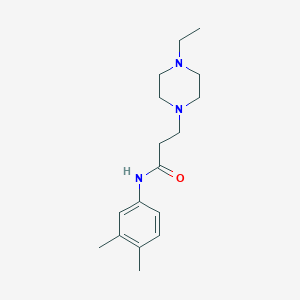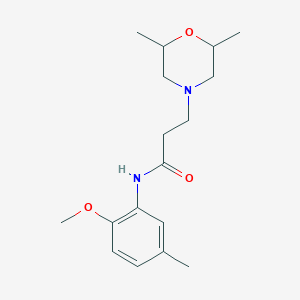
N-(3,4-dimethylphenyl)-3-(4-ethylpiperazin-1-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethylphenyl)-3-(4-ethylpiperazin-1-yl)propanamide, commonly known as "DEPP" is a chemical compound with potential therapeutic applications. DEPP has been shown to have an effect on various biological systems, including the central nervous system.
作用機序
DEPP acts as a dopamine and serotonin reuptake inhibitor, which means it blocks the reuptake of these neurotransmitters, leading to an increase in their levels in the brain. This increase in dopamine and serotonin levels is thought to be responsible for DEPP's therapeutic effects in various disorders.
Biochemical and Physiological Effects:
DEPP has been shown to have a number of biochemical and physiological effects. In the brain, DEPP increases the levels of dopamine and serotonin, leading to an improvement in mood, motivation, and cognition. DEPP has also been shown to have an effect on the immune system, increasing the activity of natural killer cells and T cells, which play a role in the body's defense against cancer and viral infections.
実験室実験の利点と制限
DEPP has several advantages for lab experiments, including its stability and ease of synthesis. However, DEPP also has limitations, including its potential toxicity and the need for further research to determine its optimal dosage and safety profile.
将来の方向性
There are several future directions for research on DEPP. One direction is to further investigate its potential therapeutic applications in neurology, psychiatry, and oncology. Another direction is to study its mechanism of action in more detail, including its effects on other neurotransmitters and biological systems. Additionally, further research is needed to determine the optimal dosage and safety profile of DEPP, as well as its potential side effects.
合成法
DEPP can be synthesized by reacting 3,4-dimethylbenzoyl chloride with 4-ethylpiperazine in the presence of a base such as sodium hydride. The resulting intermediate is then reacted with 3-bromopropionyl chloride to yield DEPP.
科学的研究の応用
DEPP has been studied for its potential therapeutic applications in various fields, including neurology, psychiatry, and oncology. In neurology, DEPP has been shown to have an effect on the dopamine system, which is involved in the regulation of movement, motivation, and reward. DEPP has also been studied for its potential use in the treatment of Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopamine-producing neurons in the brain.
In psychiatry, DEPP has been studied for its potential use in the treatment of depression and anxiety disorders. DEPP has been shown to have an effect on the serotonin system, which is involved in the regulation of mood, appetite, and sleep. DEPP has also been studied for its potential use in the treatment of schizophrenia, a mental disorder characterized by abnormal thinking, behavior, and perception.
In oncology, DEPP has been studied for its potential use as an anticancer agent. DEPP has been shown to have an effect on the growth and proliferation of cancer cells, particularly in breast and prostate cancer.
特性
製品名 |
N-(3,4-dimethylphenyl)-3-(4-ethylpiperazin-1-yl)propanamide |
|---|---|
分子式 |
C17H27N3O |
分子量 |
289.4 g/mol |
IUPAC名 |
N-(3,4-dimethylphenyl)-3-(4-ethylpiperazin-1-yl)propanamide |
InChI |
InChI=1S/C17H27N3O/c1-4-19-9-11-20(12-10-19)8-7-17(21)18-16-6-5-14(2)15(3)13-16/h5-6,13H,4,7-12H2,1-3H3,(H,18,21) |
InChIキー |
RLKGBJVXSMEBMH-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)CCC(=O)NC2=CC(=C(C=C2)C)C |
正規SMILES |
CCN1CCN(CC1)CCC(=O)NC2=CC(=C(C=C2)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Ethyl 1-[3-(2-methoxy-5-methylanilino)-3-oxopropyl]-4-piperidinecarboxylate](/img/structure/B248005.png)
![Ethyl 4-[3-(2-methoxy-5-methylanilino)-3-oxopropyl]-1-piperazinecarboxylate](/img/structure/B248006.png)

![1-[3-(2-Methoxy-5-methylanilino)-3-oxopropyl]-4-piperidinecarboxamide](/img/structure/B248009.png)

![3-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(2-methoxy-5-methylphenyl)propanamide](/img/structure/B248011.png)

![N-(3-fluorophenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide](/img/structure/B248015.png)

